molecular formula C9H5ClN2O4 B1584260 N-(Chloromethyl)-4-nitrophthalimide CAS No. 54455-34-4

N-(Chloromethyl)-4-nitrophthalimide

Cat. No.: B1584260
CAS No.: 54455-34-4
M. Wt: 240.60 g/mol
InChI Key: WECOPMBZMWMHAB-UHFFFAOYSA-N
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Description

N-(Chloromethyl)-4-nitrophthalimide is a useful research compound. Its molecular formula is C9H5ClN2O4 and its molecular weight is 240.60 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(Chloromethyl)-4-nitrophthalimide (C9H5ClN2O4) is a compound that has garnered attention for its diverse biological activities, particularly due to the presence of the nitro group, which can influence pharmacokinetics and interactions with biological macromolecules. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a chloromethyl group and a nitro group attached to a phthalimide structure. The presence of these functional groups contributes to its reactivity and biological activity. The chemical structure can be represented as follows:

C9H5ClN2O4\text{C}_9\text{H}_5\text{ClN}_2\text{O}_4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Substitution : The chloromethyl and nitro groups can participate in electrophilic aromatic substitution reactions, which may lead to the formation of reactive intermediates capable of interacting with nucleophilic sites on proteins and nucleic acids .
  • Nitro Group Reduction : The nitro moiety can undergo reduction to form amine derivatives, which may exhibit different biological properties. This reduction is facilitated by enzymatic processes involving NADH or NADPH as reducing agents .
  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. Research indicates that derivatives with nitro groups can inhibit the growth of various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, through mechanisms involving membrane disruption and interference with metabolic pathways .

1. Antimicrobial Activity

This compound has shown promising results in inhibiting bacterial growth. In vitro studies demonstrated effective antibacterial activity against several strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4bStaphylococcus aureus20 μM
4dPseudomonas aeruginosa30 μM

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

2. Anti-inflammatory Activity

The compound's nitro group plays a crucial role in modulating inflammatory responses. Studies indicate that it can act as an inhibitor of inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide production and subsequent inflammation. This mechanism is vital for conditions such as arthritis and other inflammatory diseases .

3. Vasodilatory Effects

This compound has potential vasodilatory effects attributed to the release of nitric oxide upon reduction of the nitro group. This action increases intracellular cGMP levels, leading to relaxation of vascular smooth muscle cells and widening of blood vessels, which is beneficial in treating cardiovascular diseases .

Case Studies

Recent research has explored various aspects of this compound's biological activities:

  • Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives containing the nitro group exhibited significant antibacterial activity against clinically relevant pathogens, suggesting their potential as therapeutic agents in infectious diseases .
  • Investigation into Anti-inflammatory Properties : Another study highlighted the compound's ability to inhibit key pro-inflammatory cytokines, indicating its usefulness in managing chronic inflammatory conditions .

Properties

IUPAC Name

2-(chloromethyl)-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O4/c10-4-11-8(13)5-2-1-3-6(12(15)16)7(5)9(11)14/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECOPMBZMWMHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10969619
Record name 2-(Chloromethyl)-4-nitro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54455-34-4
Record name NSC117408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Chloromethyl)-4-nitro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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